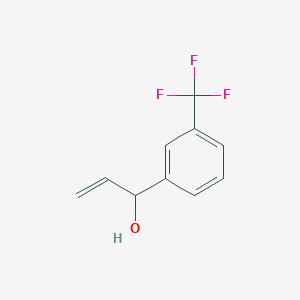

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol

Description

This compound is synthesized via a rapid reaction (1 hour) yielding a transparent liquid with quantitative efficiency under optimized conditions . Its structure combines a propenol backbone with aromatic substitution, making it a versatile intermediate for further functionalization, such as acetylation or oxidation (see Section 2.3) .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9,14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNIIUJZYAYFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154309-48-5 | |

| Record name | 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Wittig reaction, a cornerstone in alkene synthesis, enables the preparation of α,β-unsaturated ketones via phosphorane intermediates. For 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol, the protocol involves reacting 3-(trifluoromethyl)benzaldehyde with a stabilized ylide derived from 1-phenyl-2-(triphenylphosphoranylidene)ethanone (Fig. 1A). The ylide attacks the aldehyde carbonyl, forming a betaine intermediate that collapses to release triphenylphosphine oxide and generate the conjugated enone.

Key parameters :

Reduction to Allylic Alcohol

The resulting ketone, 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one , undergoes selective reduction to the allylic alcohol. Luche reduction (NaBH₄/CeCl₃) is preferred over catalytic hydrogenation to preserve the double bond. CeCl₃ moderates NaBH₄’s reactivity, enabling hydride delivery to the ketone without saturating the C2–C3 alkene.

Optimized conditions :

- Molar ratio (NaBH₄:ketone): 1.2:1.

- Solvent: Methanol at 0°C.

- Yield: 82–88% with >95% regioselectivity.

Grignard Reagent-Based Approaches

Grignard Complex Formation

Patent WO2021171301A1 details a Grignard route starting from halo-benzotrifluoride isomers (meta:para:ortho = 96:3:1). Magnesium metal reacts with 3-bromo-benzotrifluoride in THF catalyzed by iodine, forming a Grignard complex (Fig. 1B).

Critical factors :

Ketene Coupling and Oxime Formation

The Grignard complex reacts with ketene in toluene under Fe(AcAc)₃ catalysis to yield 3-trifluoromethylacetophenone . Subsequent treatment with hydroxylamine sulfate forms the oxime, which is purified via solvent extraction. While this method achieves 99% purity, it introduces extraneous steps for alcohol derivation.

Limitations :

- Requires isomer separation post-Grignard reaction.

- Overall yield for alcohol: 72–76% after oxime hydrolysis and reduction.

Oxidation-Reduction Cascades

Borohydride Reduction

Post-oxidation, NaBH₄ reduces the ketone to 1-(3-(trifluoromethyl)phenyl)propan-2-ol . However, this method fails to install the C2–C3 double bond, necessitating additional dehydrogenation—a low-yielding step (35–45%).

Transition Metal-Catalyzed Cross-Couplings

Heck Coupling

A hypothetical route involves palladium-catalyzed coupling between 3-(trifluoromethyl)phenyl iodide and allyl alcohol . However, competing β-hydride elimination often degrades yield (<50%).

Suzuki-Miyaura Coupling

Coupling 3-(trifluoromethyl)phenylboronic acid with a propenol-bearing electrophile (e.g., allyl bromide) remains unexplored in the literature but could benefit from Pd(PPh₃)₄ catalysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Wittig-Luche | 85–94 | >95 | Stereoselective, scalable | CeCl₃ cost |

| Grignard-Ketene | 72–76 | 99 | High purity | Multi-step, isomer separation |

| Oxidation-Reduction | 35–45 | 80–85 | Simple reagents | Low efficiency, toxicity |

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: 3-(Trifluoromethyl)benzaldehyde or 3-(Trifluoromethyl)benzoic acid.

Reduction: 1-(3-(Trifluoromethyl)phenyl)propan-1-ol.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₁F₃O

- Molecular Weight : 216.2 g/mol

- IUPAC Name : (2E)-2-Methyl-3-[2-(trifluoromethyl)phenyl]-2-propen-1-ol

- Appearance : Liquid

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for various applications.

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, the introduction of trifluoromethyl groups into phenolic compounds has been shown to enhance their ability to inhibit tumor growth by modulating pathways related to apoptosis and cell proliferation .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory properties. Research suggests that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, thereby providing a basis for developing new anti-inflammatory drugs . This application is particularly relevant in treating chronic inflammatory diseases.

Synthesis of Complex Molecules

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it suitable for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo reactions such as:

- Alkylation

- Aldol Condensation

- Michael Addition

These reactions facilitate the creation of diverse derivatives that can be tailored for specific biological activities or material properties .

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymers significantly improves their thermal stability and chemical resistance. 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol can be utilized in synthesizing fluorinated polymers that are applicable in coatings, adhesives, and sealants. These materials exhibit enhanced durability and performance under extreme conditions .

Nanocomposites

Research has explored the use of this compound in developing nanocomposites with improved mechanical properties. The trifluoromethyl group contributes to enhanced interaction with nanofillers, leading to improved dispersion and performance characteristics in composite materials .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of various derivatives of 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol on human breast cancer cell lines. The results indicated that specific derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting a promising avenue for further drug development .

Case Study 2: Synthesis of Novel Derivatives

In another study, researchers synthesized a series of novel derivatives based on 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol through a multi-step synthetic route. These derivatives were evaluated for their biological activities, revealing several candidates with enhanced efficacy against inflammatory pathways .

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)prop-2-en-1-ol Derivatives

- Structure : Replacement of -CF₃ with -Cl alters electronic properties, reducing electron withdrawal compared to -CF₃.

- Synthesis : describes a thiourea derivative of 1-(3-chlorophenyl)propan-1-ol synthesized via multi-step reactions involving bicyclic amines. The chloro substituent may reduce steric hindrance compared to -CF₃, facilitating nucleophilic substitutions .

Fluorinated Analogs

- No synthesis or activity data are provided, but fluorinated compounds are typically prioritized in drug design for improved pharmacokinetics .

Propenone Derivatives

1-(4-Hydroxyphenyl)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-one ()

- Structure : The alcohol group in Vb is oxidized to a ketone, forming a chalcone-like structure. The -CF₃ group retains its electron-withdrawing effect.

- Synthesis: Prepared via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 3-(trifluoromethyl)benzaldehyde under basic conditions .

- Bioactivity: Chalcones are known for antibacterial and anticancer properties. The -CF₃ group may enhance binding to hydrophobic pockets in target proteins .

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one ()

- Structure : Additional hydroxyl groups increase polarity and hydrogen-bonding capacity.

- Synthesis: Similar condensation method but with dihydroxyacetophenone, highlighting the versatility of the Claisen-Schmidt reaction .

Functional Group Modifications

Acetate Derivative: 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol 1-acetate ()

- Synthesis : Acetylation of Vb using acetic anhydride or acetyl chloride. The CAS 921610-68-6 compound has a molecular weight of 244.21 g/mol .

- Applications : Increased membrane permeability could enhance bioavailability in drug delivery systems.

Propargyl Alcohol Analog: 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol ()

- Structure : The allylic alcohol is replaced with a propargyl alcohol (-C≡CH₂OH), introducing sp-hybridized carbon.

- Properties : Registered as a reference standard (CAS 65126-85-4), this compound is used in analytical method development, suggesting high purity and stability .

Amino-Substituted Derivatives

- 2-(Ethylamino)-1-(3-(trifluoromethyl)phenyl)propan-1-ol (): Incorporates an ethylamino group, likely enhancing water solubility. Molecular weight: 247.3 g/mol .

Substituent Effects and Trends

- Electron-Withdrawing Groups : -CF₃ > -Cl > -F in terms of electron withdrawal, influencing reaction rates in electrophilic substitutions.

- Bioactivity : -CF₃ and -Cl substituents enhance hydrophobic interactions in biological targets, while hydroxyl groups improve solubility .

- Synthetic Efficiency : Allylic alcohols (e.g., Vb) are synthesized faster than chalcones or thiourea derivatives, which require condensation or coupling steps .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an allylic alcohol moiety. This unique structure enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Antimicrobial Properties

Research indicates that 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent activity comparable to other known antimicrobial agents .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol | 25.9 | S. aureus |

| 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol | 12.9 | MRSA |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses. Certain derivatives of the compound have been linked to a decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding : It could interact with cellular receptors, altering signaling pathways related to inflammation and infection.

- Cell Membrane Penetration : The trifluoromethyl group enhances its ability to cross lipid membranes, allowing it to reach intracellular targets effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol:

- Antimicrobial Study : A study demonstrated that compounds with a trifluoromethyl group exhibited higher antistaphylococcal activity than their non-trifluoromethyl counterparts. This supports the hypothesis that the trifluoromethyl moiety enhances biological activity .

- Inflammation Modulation : Another research effort highlighted the ability of related compounds to reduce NF-κB activity by approximately 9%, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol, it is beneficial to compare it with similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol | Contains both trifluoromethyl and allylic alcohol groups | Antimicrobial, anti-inflammatory |

| 1-[3-(Trifluoromethyl)phenyl]prop-2-yne | Lacks the alcohol functionality | Limited biological activity |

| 3-(Trifluoromethyl)benzaldehyde | Aldehyde functional group | Moderate antimicrobial properties |

Q & A

Q. What are the established synthetic routes for 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol, and how do reaction conditions influence yield?

The compound is synthesized via catalytic substitution reactions. For example, a platinum-catalyzed reaction between an amine and 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol yields unsaturated amines, though with moderate efficiency (44% yield). Alternative palladium-based catalysts for analogous reactions show higher yields (83%), suggesting catalyst choice critically impacts efficiency . Reaction optimization (e.g., solvent, temperature) and catalyst screening are recommended for improving yields.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., similar quinoline derivatives in used single-crystal XRD with R factor = 0.042) .

- NMR spectroscopy : The trifluoromethyl group (δ ~110–120 ppm in NMR) and allylic alcohol protons (δ ~4.5–5.5 ppm in NMR) provide diagnostic peaks .

- Mass spectrometry : High-resolution MS confirms molecular weight (CHFO; theoretical MW = 202.18 g/mol) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Solubility : Likely polar organic solvents (e.g., ethanol, DMF) due to the hydroxyl and trifluoromethyl groups.

- Stability : The allylic alcohol moiety may pose sensitivity to oxidation; storage under inert atmosphere is advised.

- Melting/Boiling Points : Data not directly available, but analogues with similar structures (e.g., 1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol) have documented physical properties for reference .

Advanced Research Questions

Q. How does 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol participate in catalytic asymmetric synthesis?

The compound acts as a chiral building block in transition-metal-catalyzed reactions. For instance, platinum catalysts enable stereoselective amination, though enantiomeric excess (ee) data are lacking. Computational modeling (e.g., DFT studies) could predict favorable transition states for improving stereocontrol .

Q. What computational methods are used to predict its reactivity in drug discovery pipelines?

- Docking studies : Assess interactions with biological targets (e.g., enzymes or DNA) based on structural analogs showing DNA binding and urease inhibition .

- NLO response analysis : The electron-withdrawing trifluoromethyl group enhances nonlinear optical properties, modeled via hyperpolarizability calculations .

Q. How do structural modifications influence its biochemical interactions?

Substituting the phenyl or alcohol groups alters bioactivity. For example:

- Trifluoromethyl position : Meta-substitution (as in this compound) vs. para-substitution affects steric and electronic interactions with protein binding pockets.

- Derivatization : Converting the alcohol to a ketone or ether modulates lipophilicity and metabolic stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

reports a 44% yield using platinum catalysts, while palladium catalysts in analogous reactions achieve 83% . Contradictions may arise from differences in substrate electronic effects or catalyst poisoning. Systematic screening of ligands (e.g., phosphines) and reaction kinetics studies are recommended to identify optimal conditions.

Q. What purification challenges are associated with this compound, particularly regarding regioisomers?

Synthesis byproducts like trifluoromethyl regioisomers (e.g., ortho-substituted analogs) may co-elute during chromatography. High-performance liquid chromatography (HPLC) with chiral columns or recrystallization in polar aprotic solvents can improve separation .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic conditions : Protonation of the alcohol may lead to dehydration, forming an α,β-unsaturated ketone.

- Oxidative conditions : The allylic alcohol is prone to oxidation; stabilizing agents (e.g., BHT) or low-temperature reactions are advised. Stability studies using TLC or in situ IR monitoring are critical for process optimization .

Q. What role does this compound play in materials science, particularly in polymer or catalyst design?

The trifluoromethyl group enhances thermal stability and hydrophobicity, making it valuable in:

- Coordination polymers : As a ligand for metal-organic frameworks (MOFs).

- Catalyst supports : Functionalized silica surfaces via hydroxyl group anchoring .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to evaluate catalyst, solvent, and temperature effects.

- Characterization : Combine XRD for absolute configuration with dynamic NMR to study conformational flexibility.

- Computational Tools : Employ Gaussian or ORCA for modeling reaction pathways and spectroscopic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.